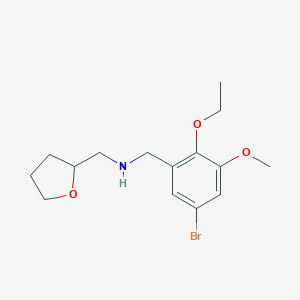
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as Befuraline, is a chemical compound that has been widely studied for its potential therapeutic applications. Befuraline belongs to the class of compounds known as benzylamines, which have been found to have a range of biological activities, including antihistaminic, antiallergic, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is not fully understood, but it is believed to act by inhibiting the release of histamine and other inflammatory mediators from mast cells and basophils. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of histamine and other inflammatory mediators in the body, which can help to alleviate symptoms of allergies and other inflammatory conditions. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, one limitation of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is its potential use in cancer therapy, as it has been shown to have antitumor activity. Another area of interest is its potential use in the treatment of inflammatory conditions, such as allergies and asthma. Further research is needed to fully understand the mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and to determine its safety and efficacy in humans.
Synthesemethoden
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with tetrahydrofuran-2-methanol in the presence of a base, followed by the reaction of the resulting intermediate with benzylamine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antiallergic, and antihistaminic effects, which make it a promising candidate for the treatment of allergies, asthma, and other inflammatory conditions. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine |
|---|---|
Molekularformel |
C15H22BrNO3 |
Molekulargewicht |
344.24 g/mol |
IUPAC-Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H22BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
ZVCXINNSQOBKSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCCO2)Br)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)


![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)




![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)